molecular formula C9H8BrN3O B7595958 5-bromo-N-methyl-1H-indazole-3-carboxamide

5-bromo-N-methyl-1H-indazole-3-carboxamide

Cat. No.: B7595958
M. Wt: 254.08 g/mol
InChI Key: LZKFBFNVDKRHMH-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole family, which is a significant class of nitrogen-containing heterocycles. Indazole derivatives are known for their diverse biological activities and are used in various scientific research fields, including medicinal chemistry and pharmacology .

Preparation Methods

The synthesis of 5-bromo-N-methyl-1H-indazole-3-carboxamide typically involves the bromination of N-methyl-1H-indazole-3-carboxamide. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-bromo-N-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide (NaOH) for hydrolysis, and various oxidizing or reducing agents depending on the specific reaction.

Scientific Research Applications

5-bromo-N-methyl-1H-indazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-bromo-N-methyl-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities.

Properties

IUPAC Name

5-bromo-N-methyl-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-11-9(14)8-6-4-5(10)2-3-7(6)12-13-8/h2-4H,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKFBFNVDKRHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.2 g, 5.0 mmol) in N,N-dimethylformamide (20 mL) was added methyl amine (5 mL, 2 M in tetrahydrofuran, 10 mmol), 1, (3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (1.4 g, 7.5 mmol), 1-hydroxybenzotriazole hydrate (1.2 g, 7.5 mmol), and N-methylmorpholine (1.0 g, 10 mmol). The reaction was stirred at room temperature overnight. The reaction was concentrated and purification by flash column chromatography gave the title compound (0.71 g, 56%) as a colorless solid. 1H NMR (400 MHz, DMSO-d6, δ): 13.8 (br. s., 1 H), 8.41 (m, 1 H), 8.31 (s, 1 H), 7.60 (d, J=8.8 Hz, 1 H), 7.51-7.54 (m, 1 H), 2.80 (d, J=4.8 Hz, 3 H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

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